molecular formula C12H17FN2O2S B7481717 1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane

1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane

Cat. No.: B7481717
M. Wt: 272.34 g/mol
InChI Key: SWFVMRJDBKYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a sulfonyl group attached to a diazepane ring, with a fluorine and methyl substituent on the phenyl ring. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1,4-diazepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of water or aqueous base, resulting in the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Bases: Such as sodium hydroxide for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepane derivatives, while oxidation can produce sulfonic acids or sulfonates.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine substituent can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-(4-methoxyphenyl)sulfonyl-benzene: Similar structure but with a methoxy group instead of a diazepane ring.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a fluorine and methyl group.

Uniqueness

1-(4-Fluoro-3-methylphenyl)sulfonyl-1,4-diazepane is unique due to the presence of both a sulfonyl group and a diazepane ring, which imparts specific chemical properties and reactivity. The combination of these functional groups makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-10-9-11(3-4-12(10)13)18(16,17)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFVMRJDBKYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.